Wieland-Miescher ketone

Catalog No.
S704627
CAS No.
20007-72-1
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wieland-Miescher ketone

CAS Number

20007-72-1

Product Name

Wieland-Miescher ketone

IUPAC Name

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3

InChI Key

DNHDRUMZDHWHKG-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCCC2=O

Canonical SMILES

CC12CCC(=O)C=C1CCCC2=O

The Wieland-Miescher ketone, also known as (±)-9-Methyl-5(10)-octaline-1,6-dione, is a versatile organic molecule with significant applications in scientific research, particularly in the field of natural product synthesis [PubChem, Wieland-Miescher ketone, ].

A Valuable Precursor for Complex Molecules

This bicyclic diketone serves as a valuable building block for the synthesis of various complex natural products, including:

  • Sesquiterpenoids: These are a class of terpenes, a diverse group of organic compounds found in plants, with various biological activities including antitumor, antimalarial, and insecticidal properties [Wikipedia, Terpene, ].
  • Diterpenes: Another class of terpenes, often found in resins, essential oils, and some plant pigments, known for their diverse biological activities [Britannica, Diterpene, ].
  • Steroids: A group of organic compounds with a characteristic four-ringed structure, known for their diverse physiological functions, including cholesterol, hormones, and vitamin D [Wikipedia, Steroid, ].

The Wieland-Miescher ketone's ability to form intricate carbon skeletons makes it a valuable starting material for the synthesis of these complex natural products, offering a foundation for exploring their potential therapeutic applications [The Wieland–Miescher Ketone: A Journey from Organocatalysis to Natural Product Synthesis, ].

A Historical Perspective and Modern Developments

The original synthesis of the Wieland-Miescher ketone was reported in 1958 by M.S. Newman and co-workers [New reaction conditions for the synthesis of Wieland-Miescher ketone, ]. This method involved a two-step process, including a Michael addition and a Robinson annulation. Since then, several improved and more efficient synthetic methods have been developed, including enantioselective syntheses using organocatalysts like L-proline [Wikipedia, Wieland–Miescher ketone, ].

Wieland–Miescher ketone is a racemic bicyclic diketone, specifically classified as an enedione, with the chemical formula C₁₁H₁₄O₂ and a molar mass of 178.23 g/mol. It has a melting point ranging from 47 to 50 °C. This compound is a significant synthon in organic chemistry, particularly noted for its utility in the total synthesis of over 50 natural products, including sesquiterpenoids, diterpenes, and steroids. These natural products are recognized for their potential biological activities such as anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory properties. The compound is named after chemists Karl Miescher and Peter Wieland from Ciba Geigy, reflecting its importance in synthetic organic chemistry and pharmaceutical applications .

  • No specific data available regarding the toxicity of WMK.
  • As with most organic compounds, it's advisable to handle WMK with proper personal protective equipment (PPE) like gloves and safety glasses in a well-ventilated fume hood [].
That facilitate the synthesis of complex organic molecules. Notably, it participates in:

  • Hajos-Parrish Reaction: This reaction involves the use of L-proline as an organocatalyst to produce optically active intermediates. The reaction can be conducted under mild conditions in solvents like dimethylformamide or dimethyl sulfoxide .
  • Michael Additions: The compound can undergo double Michael reactions, which are essential for forming larger molecular frameworks from simpler precursors .
  • Robinson Annulation: This method is employed to synthesize the Wieland–Miescher ketone itself from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone .

Wieland–Miescher ketone exhibits a range of biological activities due to its structural characteristics. Research indicates that derivatives of this compound possess:

  • Anticancer Properties: Some derivatives have shown effectiveness against various cancer cell lines.
  • Antimicrobial Activity: Compounds synthesized from Wieland–Miescher ketone have demonstrated activity against a range of microbial pathogens.
  • Antiviral Effects: Certain derivatives exhibit potential against viral infections.
  • Neuroprotective Properties: Some studies suggest protective effects against neurodegenerative diseases.
  • Immunomodulatory Activities: The compound's derivatives may influence immune responses positively .

The synthesis of Wieland–Miescher ketone can be achieved through several methods:

  • Robinson Annulation: This classical method combines 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone to yield the diketone directly.
  • Hajos-Parrish Reaction: A more modern approach utilizes L-proline as a catalyst in an asymmetric synthesis process, yielding high enantiomeric excess and allowing for the production of optically active forms of the compound .
  • Enzymatic Synthesis: Recent advancements have explored one-pot enzymatic methods to synthesize Wieland–Miescher ketone efficiently .

Wieland–Miescher ketone serves as a crucial building block in organic synthesis with applications including:

  • Total Synthesis of Natural Products: It has been used extensively in synthesizing complex natural products like Taxol and ancistrofuran.
  • Steroid Synthesis: Due to its structural similarity to steroid frameworks, it is employed in synthesizing various steroid hormones and contraceptives .
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in treating cancers and infectious diseases.

Interaction studies involving Wieland–Miescher ketone focus primarily on its reactivity with various nucleophiles and electrophiles during synthetic processes. These studies help elucidate the mechanisms by which this compound can be transformed into more complex structures with desired biological activities. Additionally, research into its interactions with biological systems has highlighted its potential as a lead compound for drug development .

Wieland–Miescher ketone shares structural similarities with several other diketones and enediones but stands out due to its unique bicyclic structure and versatility in synthesis. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
Hajos-Parrish DiketoneBicyclic structureUsed primarily in asymmetric synthesis
2-Methyl-1,3-cyclohexanedioneMonocyclic precursorPrecursor for Wieland–Miescher ketone synthesis
Danishefsky DiketoneEnedione structureImportant for synthesizing Taxol
Cyclohexane DiketonesVarious cyclic structuresLess versatile compared to Wieland–Miescher ketone

Wieland–Miescher ketone's distinctive features include its ability to serve as an efficient synthon for complex natural product synthesis and its broad range of biological activities, making it a valuable compound in both academic research and pharmaceutical applications .

XLogP3

0.6

Other CAS

33878-99-8
20007-72-1

Dates

Modify: 2023-08-15

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